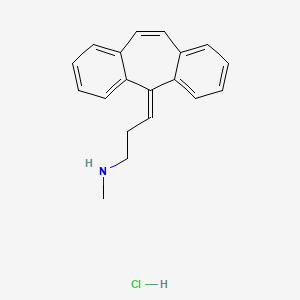

Desmethyl Cyclobenzaprine Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Pharmaceutical Formulation Development

Application Summary: Desmethyl Cyclobenzaprine Hydrochloride has been used in the development of sublingual cyclobenzaprine tablets . This formulation is intended to be a promising agent for the treatment of psychological disorders .

Methods of Application: The development process involved the establishment of a standardized, controlled, and physiologically relevant ex vivo permeation model . This model combined the Kerski diffusion cell, process automation, novel assays for tissue integrity and viability, and sensitive LC-MS/MS analysis . The model also incorporated monitoring of drug metabolism during transmucosal permeation .

Results and Outcomes: The model led to a 4.68-fold enhancement in the formulation development of cyclobenzaprine . It was also feasible to assess the impact of dosage form alterations under stress conditions, with the detection of a 33.85% lower permeation due to salt disproportionation . The model enabled successful formulation development for cyclobenzaprine sublingual tablets and targeted development of patient-oriented drugs for the oral cavity .

Analytical Chemistry

Application Summary: Desmethyl Cyclobenzaprine Hydrochloride has been used in the development of a novel and efficient method for determining cyclobenzaprine (CBP) in human plasma and tablets .

Methods of Application: The method involves simple liquid–liquid microextraction and ultra-high performance liquid chromatography-diode-array detector . This technique allows for the efficient extraction and detection of cyclobenzaprine, providing a reliable method for its quantification in various samples .

Results and Outcomes: The method has proven to be effective in determining cyclobenzaprine in human plasma and tablets . This could be particularly useful in pharmacokinetic studies, therapeutic drug monitoring, and in quality control of pharmaceutical formulations .

Desmethyl Cyclobenzaprine Hydrochloride is a significant metabolite of Cyclobenzaprine, a muscle relaxant commonly prescribed to relieve muscle spasms. The chemical structure of Desmethyl Cyclobenzaprine is characterized by the absence of a methyl group at the nitrogen atom compared to its parent compound, Cyclobenzaprine. This structural modification influences its pharmacological properties and biological activities.

The molecular formula for Desmethyl Cyclobenzaprine Hydrochloride is , and it has a molecular weight of approximately 303.83 g/mol. This compound is known for its role in modulating neurotransmitter activity, particularly in the central nervous system, where it affects serotonin and norepinephrine pathways .

In laboratory settings, Desmethyl Cyclobenzaprine can be analyzed through high-performance liquid chromatography coupled with mass spectrometry techniques, allowing for the identification of its degradation products and metabolites .

Desmethyl Cyclobenzaprine Hydrochloride exhibits biological activity primarily as a muscle relaxant. Its mechanism involves the inhibition of norepinephrine and serotonin reuptake in the synaptic cleft, leading to increased neurotransmitter availability. This action contributes to its effectiveness in alleviating muscle spasms and associated pain .

Moreover, studies indicate that Desmethyl Cyclobenzaprine may also influence various receptor systems, including adrenergic and histaminergic receptors, which can result in side effects such as sedation or drowsiness .

The synthesis of Desmethyl Cyclobenzaprine Hydrochloride typically involves the demethylation of Cyclobenzaprine. This can be achieved through various chemical methods, including:

- Chemical Demethylation: Utilizing reagents that facilitate the removal of methyl groups from the nitrogen atom.

- Biotransformation: Employing microbial or enzymatic systems that mimic metabolic processes to convert Cyclobenzaprine into its desmethylated form.

Recent advancements have focused on developing efficient extraction and purification methods to isolate Desmethyl Cyclobenzaprine from biological samples using techniques like liquid-liquid extraction combined with chromatographic analysis .

Desmethyl Cyclobenzaprine Hydrochloride has several applications in both clinical and research settings:

- Pharmaceutical Development: It is used in formulating sublingual tablets for enhanced delivery and absorption of Cyclobenzaprine .

- Analytical Chemistry: It serves as a reference standard in analytical methods for quantifying Cyclobenzaprine levels in plasma and pharmaceutical formulations.

- Research: Investigations into its pharmacokinetics and pharmacodynamics help understand its role as an active metabolite influencing therapeutic outcomes.

Interaction studies involving Desmethyl Cyclobenzaprine Hydrochloride have revealed significant insights into its pharmacological profile. It has been shown to interact with various drugs that affect serotonin levels, potentially increasing the risk of serotonin syndrome when co-administered with other serotonergic agents .

Additionally, studies highlight interactions with drugs metabolized by the same cytochrome P450 enzymes, suggesting potential alterations in efficacy or toxicity profiles when used concurrently with other medications.

Desmethyl Cyclobenzaprine Hydrochloride shares structural similarities with several compounds that also influence muscle relaxation and neurotransmitter modulation. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Mechanism of Action | Unique Features |

|---|---|---|---|

| Cyclobenzaprine | Parent compound | Inhibits norepinephrine and serotonin reuptake | More potent as a muscle relaxant |

| Carisoprodol | Similar skeletal structure | Central nervous system depressant | Different mechanism; metabolized to meprobamate |

| Metaxalone | Similar core structure | Muscle relaxant via CNS action | Less sedative effect compared to Desmethyl Cyclobenzaprine |

| Orphenadrine | Similar functional groups | Anticholinergic effects alongside muscle relaxation | Also acts as an analgesic |

Desmethyl Cyclobenzaprine's unique position as a metabolite allows it to contribute significantly to the therapeutic effects of its parent compound while also presenting distinct pharmacological properties that warrant further investigation in clinical settings .

Traditional Synthesis Routes from Cyclobenzaprine Precursors

Traditional synthesis routes for desmethyl cyclobenzaprine hydrochloride primarily rely on the demethylation of cyclobenzaprine precursors through established chemical and enzymatic methodologies [3] [5]. The conventional approach involves the oxidative N-demethylation of cyclobenzaprine, which is catalyzed by hepatic cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2, with CYP2D6 playing a lesser role [3] [11] [13].

The traditional chemical synthesis pathway begins with 5-dibenzosuberenone as the starting material, which undergoes reaction with a Grignard reagent derived from 3-dimethylaminopropyl chloride [1]. This process forms the intermediate 5-hydroxy compound, which subsequently undergoes dehydration to produce cyclobenzaprine [1]. The demethylation step to produce desmethyl cyclobenzaprine historically employed conventional N-demethylation reagents under controlled conditions.

Table 1: Traditional Synthesis Parameters for Desmethyl Cyclobenzaprine Formation

| Parameter | Condition | Temperature Range | Duration |

|---|---|---|---|

| Initial Grignard Formation | Tetrahydrofuran solvent | 0-15°C | 30-90 minutes |

| Hydrolysis/Dehydration | 15-25% aqueous hydrochloric acid | 50-100°C | 1-6 hours |

| N-Demethylation | Cytochrome P450 mediated | 37°C (physiological) | Variable |

| Final Crystallization | Isopropyl alcohol | 0-10°C | 2-3 hours |

The enzymatic approach utilizing fungal biotransformation systems has demonstrated significant potential for producing mammalian metabolites of cyclobenzaprine [12]. Cunninghamella elegans has been successfully employed as a microbial model, achieving 75% biotransformation of cyclobenzaprine within 72 hours, with N-desmethylcyclobenzaprine representing 21% of the major metabolites produced [12].

Novel One-Pot Synthesis Methodologies

One-pot synthesis methodologies represent a significant advancement in the efficient preparation of desmethyl cyclobenzaprine hydrochloride, offering improved atom economy and reduced processing steps [1] [20]. The novel one-pot approach eliminates the need for isolation and purification of intermediate compounds, thereby increasing overall yield and reducing manufacturing costs [1].

The innovative one-pot process comprises several sequential reactions conducted in a single reaction vessel [1] [24]. The methodology begins with the preparation of dimethylaminopropyl magnesium chloride through reaction of 3-dimethylaminopropyl chloride with magnesium metal in tetrahydrofuran [1]. This Grignard reagent subsequently reacts with 5-dibenzosuberenone at temperatures between 0-15°C [1] [24].

The reaction mass then undergoes simultaneous hydrolysis and dehydration without intermediate isolation, utilizing 15-25% weight per volume aqueous hydrochloric acid solution at temperatures of 70-80°C for 2-3 hours [1] [24]. Following neutralization with aqueous sodium carbonate solution, the product undergoes extraction with methylene dichloride [1]. The final step involves acidification with isopropyl alcohol hydrochloride solution at 0-10°C to precipitate the hydrochloride salt [1].

Table 2: One-Pot Synthesis Optimization Parameters

| Synthesis Step | Optimal Conditions | Yield Enhancement | Process Advantage |

|---|---|---|---|

| Grignard Formation | Tetrahydrofuran, 0-15°C | Base reaction | Reduced solvent usage |

| Coupling Reaction | 30-90 minutes stirring | 85-90% conversion | Single vessel operation |

| Hydrolysis/Dehydration | 15-25% hydrochloric acid, 70-80°C | 70-80% overall yield | Elimination of isolation steps |

| Salt Formation | Isopropyl alcohol hydrochloride, 0-10°C | >99.90% purity | Direct crystallization |

This one-pot methodology offers several advantages over traditional multi-step processes, including reduced use of hazardous solvents such as benzene and chloroform, elimination of acetyl chloride requirements, and achievement of pharmaceutical-grade purity exceeding 99.90% through high-performance liquid chromatography analysis [1].

Purification Techniques for Pharmaceutical-Grade Material

Purification techniques for pharmaceutical-grade desmethyl cyclobenzaprine hydrochloride employ sophisticated methodologies to achieve the stringent purity requirements necessary for regulatory compliance [6] [7]. The purification process typically involves multiple stages of crystallization, filtration, and chromatographic separation to remove process-related impurities and achieve pharmaceutical standards.

The primary purification approach utilizes recrystallization techniques employing anhydrous acetone as the recrystallization solvent [6]. The process involves dissolving crude desmethyl cyclobenzaprine hydrochloride in anhydrous acetone at a ratio of 10-40 milliliters per gram of crude product, followed by heating under reflux conditions until complete dissolution [6]. Activated carbon is then added at 5-15% by weight of the crude product and heated under reflux for 30 minutes to remove colored impurities [6].

Following the activated carbon treatment, silica gel is added at 1-10% by weight of the crude product for additional adsorption purification, with stirring and reflux maintained for 20 minutes [6]. The mixture is then filtered while hot, and the filtrate is allowed to cool naturally to room temperature overnight before suction filtration and vacuum drying at 40°C [6].

Table 3: Purification Technique Parameters and Outcomes

| Purification Stage | Materials Used | Processing Conditions | Purity Achievement |

|---|---|---|---|

| Primary Recrystallization | Anhydrous acetone | 10-40 mL/g, reflux | Initial purification |

| Decolorization | Activated carbon (5-15%) | 30 minutes reflux | Color removal |

| Adsorption Purification | Silica gel (1-10%) | 20 minutes reflux stirring | Trace impurity removal |

| Final Crystallization | Room temperature cooling | Overnight crystallization | >99.6% purity |

Advanced chromatographic techniques are employed for analytical verification and final purification steps [7] [8]. Liquid chromatography-mass spectrometry methods utilize methyl tert-butyl ether extraction followed by reconstitution with mobile phase consisting of acetonitrile and ammonium acetate buffer [7] [8]. The chromatographic separation is achieved using Phenomenex Luna C18 columns with gradient elution protocols [8].

Extraction procedures for plasma and biological samples employ methyl tert-butyl ether as the organic solvent, with samples undergoing vortex mixing, centrifugation, and nitrogen stream evaporation before reconstitution [7]. This methodology achieves extraction efficiency suitable for pharmaceutical analysis and bioequivalence studies [7].

Process-Related Impurities and Control Strategies

Process-related impurities in desmethyl cyclobenzaprine hydrochloride synthesis arise from various sources including starting materials, synthetic intermediates, degradation products, and side reactions [16] [29] [31]. Understanding and controlling these impurities is essential for ensuring pharmaceutical quality and regulatory compliance according to International Council for Harmonization guidelines [31] [32].

The primary process-related impurities include dibenzosuberenone, amitriptyline, cyclobenzaprine N-oxide, and anthrachinone [16] [31]. These impurities form through specific degradation pathways, with cyclobenzaprine degrading through oxidation of both endocyclic and exocyclic double bonds to form epoxides, as well as oxidation of the tertiary amine group to generate N-oxide compounds [16].

Table 4: Major Process-Related Impurities and Formation Mechanisms

| Impurity Name | Chemical Origin | Formation Mechanism | Control Strategy |

|---|---|---|---|

| Dibenzosuberenone | Starting material residue | Incomplete conversion | Reaction monitoring |

| Amitriptyline | Structural analog | Side reaction formation | Selective synthesis conditions |

| Cyclobenzaprine N-oxide | Oxidative degradation | Tertiary amine oxidation | Antioxidant addition |

| Anthrachinone | Terminal degradation | Complete oxidative cleavage | Storage condition control |

| 5-Hydroxy compound | Synthetic intermediate | Incomplete dehydration | Reaction completion monitoring |

Degradation mechanisms involve the formation of unstable epoxides that undergo further degradation to more polar compounds and subsequent cleavage of the alkyl side-chain [16]. These epoxides represent critical intermediates that require monitoring throughout the synthesis process to prevent accumulation of genotoxic impurities [16].

Control strategies for process-related impurities encompass multiple approaches including optimization of reaction conditions, implementation of in-process monitoring, and establishment of validated analytical methods [29] [31]. High-performance liquid chromatography coupled with mass spectrometry represents the primary analytical technique for impurity detection and quantification [31].

Table 5: Impurity Control Strategies and Analytical Methods

| Control Approach | Implementation Method | Monitoring Technique | Acceptance Criteria |

|---|---|---|---|

| Reaction Optimization | Temperature and pH control | In-process HPLC | <0.1% individual impurities |

| Raw Material Control | Vendor qualification | Incoming material testing | USP/EP specifications |

| Process Monitoring | Real-time analysis | LC-MS/MS detection | Process capability studies |

| Stability Testing | Accelerated conditions | Forced degradation studies | ICH Q1A guidelines |

| Method Validation | Analytical procedures | Specificity and sensitivity | ICH Q2 requirements |

Nitrosamine impurities represent a particular concern in desmethyl cyclobenzaprine hydrochloride synthesis, with N-nitroso compounds requiring specific monitoring due to their potential genotoxicity [30]. Control strategies include optimization of synthetic routes to prevent nitrosamine formation, use of high-purity raw materials free from nitrosating agents, and implementation of validated analytical methods capable of detecting trace levels [30].

Desmethyl Cyclobenzaprine Hydrochloride, also known as norcyclobenzaprine, represents the primary active metabolite of cyclobenzaprine, formed through cytochrome P450-mediated N-demethylation processes [1]. The biotransformation pathway involves the selective removal of a methyl group from the tertiary amine nitrogen of the parent compound, resulting in the formation of the secondary amine metabolite [2].

The cytochrome P450 enzyme system demonstrates hierarchical involvement in the N-demethylation process. Cytochrome P450 3A4 and cytochrome P450 1A2 serve as the primary catalytic enzymes responsible for desmethyl cyclobenzaprine formation [1] [3]. These enzymes exhibit significant catalytic activity, with cytochrome P450 3A4 showing strong correlation with testosterone 6β-hydroxylation activity and cytochrome P450 1A2 demonstrating correlation with caffeine 3-demethylation activity in human liver microsomes [1].

Cytochrome P450 2D6 plays a considerably minor role in the biotransformation process [1]. Studies utilizing liver microsomes from individuals lacking cytochrome P450 2D6 enzyme activity demonstrated continued N-demethylation activity, confirming the minimal contribution of this enzyme to the overall metabolic pathway [1]. This finding indicates that polymorphisms in cytochrome P450 2D6 should not significantly affect the clinical pharmacokinetics of cyclobenzaprine or its metabolite formation [1].

Selective inhibition studies have further elucidated the enzyme-specific contributions. Ketoconazole, gestodene, and troleandomycin, which are selective cytochrome P450 3A4 inhibitors, significantly reduced desmethyl cyclobenzaprine formation [1]. Similarly, furafylline and 7,8-benzoflavone, selective cytochrome P450 1A2 inhibitors, demonstrated substantial inhibition of the N-demethylation reaction [1]. Conversely, antibodies directed against cytochrome P450 2C9, cytochrome P450 2C19, and cytochrome P450 2E1 showed no inhibitory effects on metabolite formation [1].

The biotransformation process exhibits stereoselective characteristics, with the formation of desmethyl cyclobenzaprine proceeding through a single enantiomeric pathway [2]. Microbial biotransformation studies using Cunninghamella elegans as a mammalian metabolic model demonstrated that N-desmethylcyclobenzaprine constitutes approximately 21% of the total metabolite profile [2].

Tissue Distribution and Plasma Protein Binding Kinetics

The tissue distribution profile of desmethyl cyclobenzaprine hydrochloride demonstrates extensive penetration into peripheral tissues, consistent with its lipophilic characteristics [4]. Following systemic circulation, the metabolite exhibits widespread distribution throughout the body, with preferential accumulation in highly perfused organs [4].

In rodent models, radioactivity studies revealed that all tissues except red blood cells contained higher concentrations of cyclobenzaprine-related compounds than plasma within two hours following intravenous administration [4]. The highest tissue concentrations were observed in the small intestine, lung, kidney, and liver [4]. After 48 hours, while overall tissue levels declined, persistent activity remained detectable in the liver, kidney, and red blood cells [4].

The plasma protein binding characteristics of desmethyl cyclobenzaprine hydrochloride have not been extensively characterized in isolation from the parent compound. However, the parent compound cyclobenzaprine demonstrates approximately 93% plasma protein binding, primarily to albumin and alpha-1-acid glycoprotein [5] [6]. The extensive protein binding contributes to the prolonged elimination half-life and tissue distribution characteristics observed with both the parent compound and its metabolite [5].

The distribution kinetics follow a multi-compartment model, with rapid initial distribution followed by slower redistribution phases [5]. The metabolite demonstrates a significantly longer elimination half-life of approximately 72.8 hours compared to the parent compound's 18-hour half-life . This extended half-life suggests either reduced clearance mechanisms or altered tissue binding characteristics for the metabolite .

Pharmacokinetic studies demonstrate that desmethyl cyclobenzaprine achieves maximum plasma concentrations approximately 24 hours after parent compound administration, with peak concentrations of 1.27 ng/mL compared to the parent compound's 4.12 ng/mL achieved at 3.5 hours . The delayed and reduced peak concentrations reflect the metabolite's formation-rate-limited pharmacokinetics .

Interspecies Differences in Metabolic Clearance

Significant interspecies variations exist in the metabolic clearance pathways of desmethyl cyclobenzaprine hydrochloride, reflecting differences in cytochrome P450 enzyme expression and activity across species [4]. These variations have important implications for extrapolating preclinical findings to human therapeutic applications.

In humans, the primary excretion route involves renal elimination, with 38-51% of the administered dose recovered in urine and 14-15% in feces [8] [4]. The metabolite undergoes extensive glucuronidation before renal excretion, with less than 1% of the unchanged parent compound recovered in urine [8]. This pattern indicates extensive first-pass metabolism and subsequent conjugation reactions [8].

Rats demonstrate a distinctly different excretion pattern, with 59% of the administered dose eliminated through feces and only 13% through urine [4]. This reversal in primary elimination route suggests significant differences in biliary excretion mechanisms between rats and humans [4]. Additionally, rats excrete 25% of an intravenous dose in bile within six hours, indicating substantial hepatobiliary clearance [4].

Dogs show an intermediate pattern with 55% urinary excretion and 28% fecal excretion [4]. This pattern more closely approximates human elimination characteristics, suggesting that canine models may provide better predictive value for human pharmacokinetics [4].

Monkeys demonstrate the highest degree of renal clearance, with 81% urinary excretion and only 14% fecal elimination [4]. This enhanced renal clearance may reflect species-specific differences in renal transporters or glomerular filtration characteristics [4].

The fungal model Cunninghamella elegans produces desmethyl cyclobenzaprine as 21% of the total metabolite profile, closely approximating the mammalian metabolic pattern [2]. This microbial system successfully biotransforms 75% of the substrate within 72 hours, making it a valuable model for metabolite production and characterization [2].

Enzymatic activity studies reveal that the relative contributions of cytochrome P450 enzymes vary significantly between species. While cytochrome P450 3A4 and cytochrome P450 1A2 predominate in human metabolism, other species may exhibit different enzyme expression patterns that affect metabolite formation rates [1].

Enterohepatic Recirculation and Elimination Pathways

Desmethyl cyclobenzaprine hydrochloride participates in enterohepatic recirculation processes that significantly influence its pharmacokinetic profile and elimination characteristics [9] [10]. The parent compound cyclobenzaprine exhibits linear pharmacokinetics and is subject to enterohepatic circulation, which extends the apparent elimination half-life and contributes to drug accumulation with repeated dosing [9] [10].

The enterohepatic recirculation process involves biliary excretion of glucuronide conjugates, followed by bacterial deconjugation in the intestinal tract and subsequent reabsorption [10]. This cyclical process prolongs the presence of both the parent compound and its metabolites in the systemic circulation [10]. The metabolite's extended half-life of 72.8 hours partially reflects this recirculation phenomenon .

Hepatic metabolism represents the primary elimination pathway for desmethyl cyclobenzaprine hydrochloride. The metabolite undergoes extensive glucuronidation via uridine diphosphate-glucuronosyltransferase enzymes, forming water-soluble conjugates that facilitate renal excretion [8] [10]. The glucuronidation reaction occurs predominantly at the secondary amine nitrogen, producing N-β-D-glucuronide conjugates [11] [12].

The formation of desmethyl cyclobenzaprine N-β-D-glucuronide represents a major conjugation pathway, with the glucuronide conjugate serving as the primary urinary metabolite [11] [12]. This conjugation reaction enhances the compound's water solubility and facilitates elimination through renal filtration and tubular secretion mechanisms [11].

Renal elimination pathways involve both glomerular filtration and active tubular secretion. The high degree of plasma protein binding limits the extent of glomerular filtration, making tubular secretion the predominant renal clearance mechanism [5]. Organic cation transporters likely contribute to the active secretion of the positively charged metabolite [5].

The elimination process demonstrates capacity-limited characteristics at higher concentrations, suggesting saturable transport or metabolic processes [10]. Drug accumulation occurs with repeated dosing, reaching steady-state within 3-4 days with plasma concentrations approximately four-fold higher than after single-dose administration [10].

Biliary excretion contributes significantly to the overall elimination profile, particularly in certain species. The formation of glutathione conjugates and subsequent processing through the mercapturic acid pathway represents an alternative elimination route for reactive metabolites [2]. However, this pathway appears to be quantitatively minor compared to glucuronidation and direct renal excretion [2].

The enterohepatic recirculation process creates a complex elimination profile characterized by multiple phases. The initial rapid distribution phase is followed by slower redistribution and elimination phases, reflecting the interplay between tissue distribution, metabolism, and recirculation processes [5]. This multi-phasic elimination pattern contributes to the prolonged pharmacological activity observed with both the parent compound and its metabolite [5].

Purity

Quantity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H400 (95%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (95%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard